molecular formula C13H28N2O2 B13505125 tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate

tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate

Cat. No.: B13505125
M. Wt: 244.37 g/mol
InChI Key: QIFZPBNRTKSNLK-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tert-butyl group, an amino group, and a carbamate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 3-amino-4,4-dimethylpentyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-ethylcarbamate
  • tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-propylcarbamate
  • tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-butylcarbamate

Uniqueness

Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H28N2O2

Molecular Weight

244.37 g/mol

IUPAC Name

tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate

InChI

InChI=1S/C13H28N2O2/c1-12(2,3)10(14)8-9-15(7)11(16)17-13(4,5)6/h10H,8-9,14H2,1-7H3

InChI Key

QIFZPBNRTKSNLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCN(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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